![molecular formula C13H16N2O B2992990 N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 1155013-80-1](/img/structure/B2992990.png)

N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

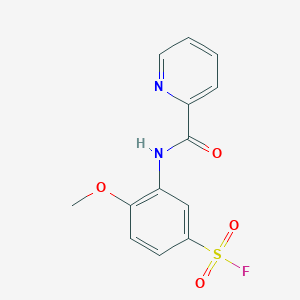

N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a small molecule with potential applications in various fields. It has a molecular weight of 230.27 . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its InChI Code is 1S/C13H14N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-9-3-4-13(15)17/h2,5-8H,1,3-4,9H2,(H,14,16) .Aplicaciones Científicas De Investigación

Synthesis of Polysubstituted Pyrroles and Pyridines N-Propargylic beta-enaminones, which share structural similarities with N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide, have been utilized as intermediates for synthesizing polysubstituted pyrroles and pyridines. The use of DMSO as a solvent and specific conditions like the presence of Cs2CO3 or CuBr can direct the cyclization towards either pyrroles or pyridines, respectively. This highlights the compound's role in facilitating diverse synthetic pathways in organic chemistry (Cacchi, Fabrizi, & Filisti, 2008).

Molecular Interaction Studies Research involving N-phenyl-3-(pyridin-4-yl) prop-2-enamide, a compound related to this compound, in ethanol solutions has provided valuable insights into molecular interactions. By studying various acoustical parameters at different temperatures, researchers have been able to infer the effects of solute on solute-solvent and solvent-solvent interactions, which are crucial for understanding the behavior of such compounds in solution (Tekade, Lohakare, Bajaj, & Naik, 2015).

Histone Deacetylase Inhibition N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, structurally akin to this compound, has shown promise as a histone deacetylase (HDAC) inhibitor. It exhibits selectivity towards HDACs 1-3 and 11, blocking cancer cell proliferation and inducing several anticancer effects, such as histone acetylation, p21 expression, cell-cycle arrest, and apoptosis. This compound's bioavailability and antitumor activity make it a candidate for clinical trials as an anticancer drug (Zhou et al., 2008).

Anti-Inflammatory Activity The synthesis and evaluation of ibuprofen analogs, including compounds with pyrrolidine substructures, have revealed potent anti-inflammatory activity. This suggests potential therapeutic applications for this compound and related compounds in managing inflammation (Rajasekaran, Sivakumar, & Jayakar, 1999).

Direcciones Futuras

The pyrrolidine ring in N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests potential for further development and exploration in drug design.

Propiedades

IUPAC Name |

N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8H,1,3-4,9-10H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPRAUMTVDGXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)

![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)

![3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one](/img/structure/B2992918.png)

![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2992920.png)

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2992921.png)

![N-[1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2992922.png)

![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)

![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992925.png)

![4-(Aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2992926.png)